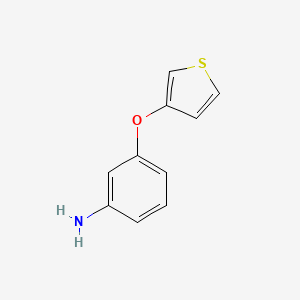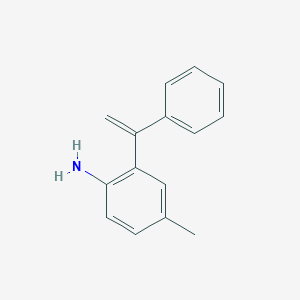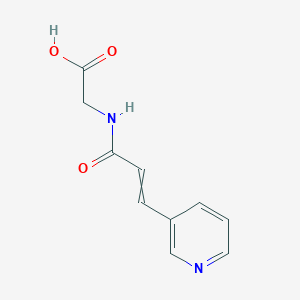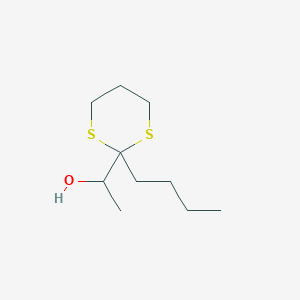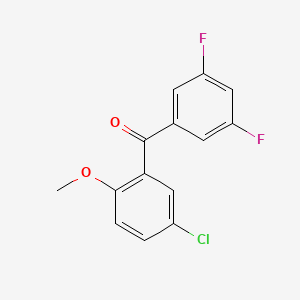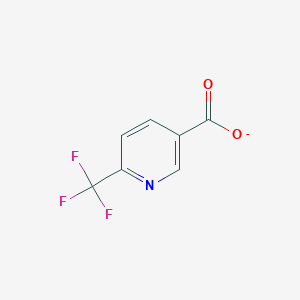![molecular formula C36H24N2O B14113180 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated dibenzofuran under palladium catalysis . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines or alcohols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties
Wirkmechanismus
The mechanism by which N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine exerts its effects is primarily related to its ability to interact with various molecular targets. In electronic applications, it functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This is achieved through its high hole mobility and suitable energy levels, which align with those of other components in the device .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine: Similar in structure but with a fluorenyl group instead of dibenzofuran, offering different electronic properties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains two carbazole units linked by a biphenyl moiety, used in similar applications but with different photophysical characteristics.
4-(9H-Carbazol-9-yl)phenylboronic Acid: A simpler carbazole derivative used in cross-coupling reactions to synthesize more complex structures.
Uniqueness
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine stands out due to its combination of carbazole and dibenzofuran moieties, which provide a unique balance of electronic properties and structural stability. This makes it particularly valuable in applications requiring efficient charge transport and high thermal stability .
Eigenschaften
Molekularformel |
C36H24N2O |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzofuran-2-amine |
InChI |
InChI=1S/C36H24N2O/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H |
InChI-Schlüssel |
LAXPJZQYRODATC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C82 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B14113103.png)
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)

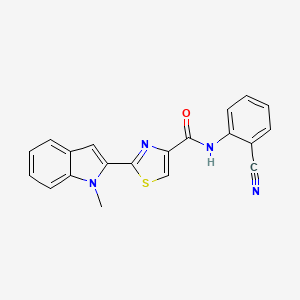
![Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate](/img/structure/B14113125.png)
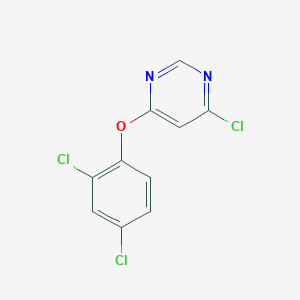
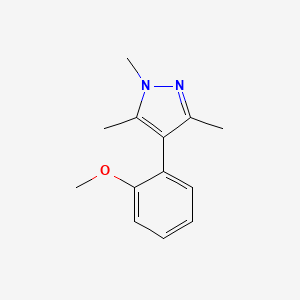
![7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14113133.png)
